1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde
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Overview
Description
1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound features a pyrrole ring substituted with a pyridinyl group and a hydroxy group, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
The synthesis of 1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde involves several steps, typically starting with the preparation of the pyrrole ring followed by the introduction of the pyridinyl and hydroxy groups. Common synthetic routes include:
Step 1: Formation of the pyrrole ring through cyclization reactions.
Step 2: Introduction of the pyridinyl group via nucleophilic substitution or coupling reactions.
Step 3: Addition of the hydroxy group through oxidation reactions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing advanced catalysts and reaction conditions.
Chemical Reactions Analysis
1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium) are frequently used.
Major products formed from these reactions include ketones, alcohols, and substituted pyrrole derivatives.
Scientific Research Applications
1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity through binding to active sites or allosteric sites. The hydroxy and pyridinyl groups play crucial roles in these interactions, facilitating hydrogen bonding and coordination with metal ions.
Comparison with Similar Compounds
1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde can be compared with similar compounds such as:
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the pyrrole and pyridinyl groups in this compound imparts distinct chemical properties and biological activities, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C14H18N2O2 |
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Molecular Weight |
246.30 g/mol |
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C14H18N2O2/c1-13(2)11(9-17)12(14(3,4)16(13)18)10-6-5-7-15-8-10/h5-9,18H,1-4H3 |
InChI Key |
APTALNPNDVLSQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(N1O)(C)C)C2=CN=CC=C2)C=O)C |
Origin of Product |
United States |
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